molecular formula C13H12F3N7O3 B1308646 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide

Cat. No.: B1308646
M. Wt: 371.27 g/mol
InChI Key: COIOLSRLMKGYGM-UHFFFAOYSA-N
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Description

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide is a complex organic compound with a molecular formula of C6H9N7O2. This compound is notable for its unique structure, which includes a triazole ring, a hydrazino group, and a trifluoromethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide typically involves multiple steps. One common method includes the reaction of 1H-1,2,4-triazole with ethanimidoyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazino derivative. This intermediate is further reacted with 4-(trifluoromethoxy)phenylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide involves its interaction with specific molecular targets. The triazole ring and hydrazino group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The trifluoromethoxyphenyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide apart is the combination of these functional groups in a single molecule. This unique structure imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H12F3N7O3

Molecular Weight

371.27 g/mol

IUPAC Name

N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-[4-(trifluoromethoxy)phenyl]oxamide

InChI

InChI=1S/C13H12F3N7O3/c14-13(15,16)26-9-3-1-8(2-4-9)20-11(24)12(25)22-21-10(17)5-23-7-18-6-19-23/h1-4,6-7H,5H2,(H2,17,21)(H,20,24)(H,22,25)

InChI Key

COIOLSRLMKGYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NN=C(CN2C=NC=N2)N)OC(F)(F)F

Origin of Product

United States

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